Ethyl 2-(3-fluorophenyl)-5-hydroxybenzofuran-3-carboxylate
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Overview
Description
Ethyl 2-(3-fluorophenyl)-5-hydroxybenzofuran-3-carboxylate is a chemical compound that belongs to the class of benzofuran derivatives. This compound is characterized by the presence of a fluorophenyl group, a hydroxy group, and an ethyl ester group attached to a benzofuran core. Benzofuran derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(3-fluorophenyl)-5-hydroxybenzofuran-3-carboxylate typically involves the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through various methods, including the cyclization of 2-hydroxyaryl ketones with aldehydes or the use of palladium-catalyzed cross-coupling reactions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of the fluorophenyl group is coupled with a halogenated benzofuran intermediate.
Esterification: The carboxylic acid group on the benzofuran core can be esterified with ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3-fluorophenyl)-5-hydroxybenzofuran-3-carboxylate can undergo various chemical reactions, including:
Reduction: The ester group can be reduced to an alcohol using reducing agents like LiAlH4 (lithium aluminum hydride).
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: PCC, DMP, or other mild oxidizing agents.
Reduction: LiAlH4, NaBH4 (sodium borohydride).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of substituted benzofuran derivatives.
Scientific Research Applications
Ethyl 2-(3-fluorophenyl)-5-hydroxybenzofuran-3-carboxylate has been studied for various scientific research applications, including:
Mechanism of Action
The mechanism of action of Ethyl 2-(3-fluorophenyl)-5-hydroxybenzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.
Inducing Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(3-chlorophenyl)-5-hydroxybenzofuran-3-carboxylate: Similar structure with a chlorine atom instead of fluorine.
Ethyl 2-(3-bromophenyl)-5-hydroxybenzofuran-3-carboxylate: Similar structure with a bromine atom instead of fluorine.
Ethyl 2-(3-methylphenyl)-5-hydroxybenzofuran-3-carboxylate: Similar structure with a methyl group instead of fluorine.
Uniqueness
Ethyl 2-(3-fluorophenyl)-5-hydroxybenzofuran-3-carboxylate is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity, biological activity, and pharmacokinetic properties. Fluorine atoms are known to enhance the metabolic stability and bioavailability of compounds, making this compound potentially more effective in therapeutic applications .
Properties
Molecular Formula |
C17H13FO4 |
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Molecular Weight |
300.28 g/mol |
IUPAC Name |
ethyl 2-(3-fluorophenyl)-5-hydroxy-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C17H13FO4/c1-2-21-17(20)15-13-9-12(19)6-7-14(13)22-16(15)10-4-3-5-11(18)8-10/h3-9,19H,2H2,1H3 |
InChI Key |
TZIVSASTNBEYIJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)O)C3=CC(=CC=C3)F |
Origin of Product |
United States |
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